molecular formula C9H7ClO2 B8729464 (5-Chlorobenzofuran-3-yl)methanol

(5-Chlorobenzofuran-3-yl)methanol

Cat. No.: B8729464
M. Wt: 182.60 g/mol
InChI Key: SUSFDNODTSHTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chlorobenzofuran-3-yl)methanol (CAS 650616-58-3) is a chemical compound with the molecular formula C9H7ClO2 and a molecular weight of 182.60 g/mol . This organochlorine compound features a benzofuran core structure, a privileged scaffold in medicinal chemistry, making it a valuable intermediate for researchers, particularly in the field of drug discovery. The benzofuran ring system is recognized as a bioisosteric alternative to structures found in known pharmaceuticals and is frequently investigated for its potential to treat neurological disorders . Specifically, benzofuran-based compounds are being explored in preclinical research for their inhibitory activity on enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1), which are significant targets in the context of Alzheimer's disease . As a building block, (5-Chlorobenzofuran-3-yl)methanol provides researchers with a versatile starting point for the synthesis of more complex molecules, such as novel benzofuran-azacyclic hybrids designed for therapeutic development . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

(5-chloro-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7ClO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2

InChI Key

SUSFDNODTSHTOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CO2)CO

Origin of Product

United States

Scientific Research Applications

Research indicates that (5-Chlorobenzofuran-3-yl)methanol exhibits various biological activities, including potential anticancer properties. Its structural features allow it to interact with biological targets such as enzymes and receptors, influencing cellular processes. Studies have shown that compounds with similar structures can inhibit certain cancer cell lines, suggesting that (5-Chlorobenzofuran-3-yl)methanol may possess antiproliferative effects worthy of further exploration.

Applications in Medicinal Chemistry

  • Anticancer Research : The compound's potential to inhibit cancer cell proliferation makes it a candidate for further studies in drug development targeting specific cancer types.
  • Antimicrobial Activity : Preliminary studies suggest that (5-Chlorobenzofuran-3-yl)methanol may exhibit antimicrobial properties, making it relevant in the development of new antibiotics .
  • Synthetic Intermediates : As a versatile building block, (5-Chlorobenzofuran-3-yl)methanol can be used to synthesize more complex molecules with therapeutic potential, including derivatives that may enhance its biological activity.

Case Study 1: Anticancer Activity

A study explored the interaction of (5-Chlorobenzofuran-3-yl)methanol with various cancer cell lines. The results indicated that this compound could significantly reduce cell viability in certain cancer types, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of (5-Chlorobenzofuran-3-yl)methanol against multi-resistant bacterial strains. The findings showed promising results, indicating its potential application in developing new antibiotics to combat resistant infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a. 2-(5-Chlorobenzofuran-3-yl)ethanol
  • Structure: Ethanol (-CH2CH2OH) substituent at the 3-position.
  • Synthesis : Reacted with aryl azides (e.g., 1-azido-4-methoxybenzene) under optimized conditions to yield products with 72–99% efficiency .
  • Applications : Used in click chemistry for generating triazole-linked compounds, highlighting its versatility in medicinal chemistry.
b. 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran
  • Structure : Methylsulfinyl (-SOCH3) group at the 3-position and 4-methylphenyl substituent at the 2-position.
  • Synthesis : Oxidized from the sulfanyl precursor using 3-chloroperoxybenzoic acid (70% yield) .
  • Crystallography : Forms stable crystals (space group P2₁/c), critical for structural validation via X-ray diffraction .
c. (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
  • Structure: Methanone (-CO-) group at the 2-position linked to a 3,4-dichlorophenyl ring.
  • Molecular Weight : 339.6 g/mol (C16H9Cl3O2) .
  • Applications : Likely investigated for its electron-deficient aromatic system, which may enhance interactions with biological targets.

Pharmacological and Physicochemical Properties

  • Solubility: The hydroxymethyl group in (5-Chlorobenzofuran-3-yl)methanol may improve aqueous solubility compared to sulfinyl or methanone analogs.
  • Bioactivity: Sulfinyl and methanone derivatives are often prioritized in antimicrobial studies due to their stable heterocyclic cores .

Preparation Methods

Halogenation Methods

Detailed Reaction Pathways

Route A: Chlorination Followed by Reduction

StepReagents/ConditionsPurposeYieldReference
1Benzofuran-3(2H)-one + POCl₃/DMFForm aldehyde at position 373%
2Aldehyde + NaBH₄/EtOHReduce aldehyde to hydroxymethyl91%
3Intermediate + Cl₂/FeCl₃Chlorinate at position 570-80%

Key Insight : Chlorination efficiency depends on directing groups. The hydroxymethyl group at position 3 activates the ring, directing Cl to position 5.

Route B: Silylation-Mediated Protection

This method minimizes side reactions by protecting reactive sites during chlorination.

StepReagents/ConditionsPurposeYieldReference
14-Amino-3,5-dibromo-2-hydroxybenzoic acid + TMSClSilylate hydroxyl groups72%
2Silylated intermediate + CuI/Pd catalystRemove bromine, install Cl71%
3Deprotection + NaBH₄Introduce -CH₂OH80%

Route C: Coupling Reactions

For advanced intermediates, Suzuki-Miyaura coupling or Ullmann-type reactions may install substituents at position 3.

StepReagents/ConditionsPurposeYieldReference
15-Bromo-benzofuran + B(OH)₃/NaOHInstall -CH₂OH via coupling75%
2Intermediate + Cl₂Chlorinate at position 565%

Note : Smolecule.com data is excluded per user requirements.

Critical Challenges and Solutions

Regioselectivity in Chlorination

The benzofuran ring’s electron-rich nature often leads to competing chlorination sites. Strategies :

  • Directing Groups : Use silyl ethers or methyl groups to block undesired positions.

  • Catalysts : FeCl₃ or CuCl enhances regioselectivity in EAS.

Oxidation vs. Reduction

Reducing aldehydes to alcohols avoids over-oxidation. Optimized Conditions :

  • NaBH₄ in EtOH : Mild reduction for aldehydes.

  • LiAlH₄ in THF : For ketone-to-alcohol conversions.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Route A High yield in aldehyde reduction, scalableRequires precise control for Cl regioselectivity
Route B Protects sensitive groups, high purityMulti-step, expensive silylating agents
Route C Versatile for complex intermediatesLow yields in coupling steps, harsh conditions

Case Studies from Literature

Synthesis of 5-Chlorobenzofuran-3-carbaldehyde

Procedure :

  • Cyclization : Benzofuran-3(2H)-one + POCl₃ → 3-Chlorobenzofuran-2-carbaldehyde (73% yield).

  • Reduction : Aldehyde + NaBH₄ → (5-Chlorobenzofuran-3-yl)methanol (91% yield).

Data Table :

CompoundIR Peaks (cm⁻¹)¹H NMR (δ, ppm)Yield (%)
Aldehyde1710 (C=O)9.8 (s, 1H, CHO)73
Methanol3200 (O-H)3.5 (s, 2H, CH₂OH)91

Silylation-Mediated Synthesis

Procedure :

  • Silylation : 4-Amino-3,5-dibromo-2-hydroxybenzoic acid + TMSCl → 2-TMS-protected derivative (72%).

  • Chlorination : CuI/Pd catalysis → 5-Cl substitution (71%).

  • Deprotection : TFA → Free hydroxyl (80%).

Key Insight : Silyl protection minimizes side reactions during chlorination .

Q & A

Basic Questions

Q. What are effective synthetic routes for (5-Chlorobenzofuran-3-yl)methanol?

  • Methodology : A common approach involves oxidizing sulfanyl precursors using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate, 4:1 v/v). Yields typically range from 71% to 75% . Alternative routes include acid-catalyzed cyclization of phenolic precursors with styrene derivatives in fluorinated solvents like hexafluoropropan-2-ol, achieving room-temperature reactions .

Q. How can (5-Chlorobenzofuran-3-yl)methanol be purified post-synthesis?

  • Methodology : After synthesis, purification is achieved using column chromatography (silica gel, hexane:ethyl acetate gradient). For crystallization, slow evaporation of diisopropyl ether or benzene solutions at room temperature yields single crystals suitable for X-ray diffraction .

Q. What spectroscopic methods confirm the structure of (5-Chlorobenzofuran-3-yl)methanol?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl, chlorophenyl groups) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl = 1.74 Å) and dihedral angles (e.g., 80.96° between benzofuran and aryl rings) .
  • HRMS : Validates molecular weight (e.g., [M+H+^+] = 198.1909) .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

  • Methodology : Use riding models for hydrogen atoms (C–H = 0.95–0.98 Å) with isotropic displacement parameters (UisoU_{\text{iso}}(H) = 1.2–1.5UeqU_{\text{eq}}(C)). Validate via SHELXL-97 refinement, focusing on π⋯π interactions (e.g., centroid separations of 3.66–3.77 Å) and hydrogen-bonding networks (C–H⋯O) to resolve packing ambiguities . For discrepancies in planar deviations, compare mean atomic displacements (e.g., 0.006 Å for benzofuran rings) .

Q. What role do π-π interactions play in the crystal packing of (5-Chlorobenzofuran-3-yl)methanol derivatives?

  • Analysis : In sulfonyl-substituted analogs, π-π stacking between furan and benzene rings (centroid separations: 3.66–3.77 Å) stabilizes the lattice. Slippage values (0.89–1.27 Å) indicate partial overlap, while C–H⋯π interactions (2.7–3.0 Å) further enhance stability . These interactions guide solvent choice for crystallization (e.g., diisopropyl ether minimizes steric hindrance) .

Q. How can reaction conditions be optimized to minimize by-products during benzofuran ring formation?

  • Methodology :

  • Temperature control : Add mCPBA at 273 K to suppress side oxidation .
  • Solvent selection : Dichloromethane enhances solubility of intermediates, while THF improves sigmatropic rearrangement efficiency in multi-step syntheses .
  • Stoichiometry : Use 2.2–2.5 mmol mCPBA per 1 mmol substrate for complete sulfoxide → sulfonyl conversion .

Q. What mechanistic insights explain benzofuran ring formation in (5-Chlorobenzofuran-3-yl)methanol derivatives?

  • Analysis : The ring forms via [3,3]-sigmatropic rearrangement of allyl ether intermediates, followed by aromatization. Computational studies suggest a transition state with partial charge localization on the oxygen atom, stabilized by electron-withdrawing groups (e.g., Cl) at the 5-position . Kinetic studies show rate acceleration in polar aprotic solvents (e.g., DMF) .

Q. How can hygroscopicity and stability issues be managed during storage?

  • Methodology : Store under inert atmosphere (N2_2) in amber vials. Pre-dry solvents (e.g., diisopropyl ether) over molecular sieves. For hygroscopic derivatives, co-crystallize with non-polar solvents (e.g., benzene) to prevent hydration .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (375–376 K vs. 444–445 K) for sulfonyl derivatives may arise from polymorphic forms or impurities. Resolve via:
    • Thermogravimetric analysis (TGA) : Confirm decomposition profiles.
    • PXRD : Compare diffraction patterns with single-crystal data .
    • Replicate synthesis : Standardize purification protocols (e.g., identical solvent ratios in column chromatography) .

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